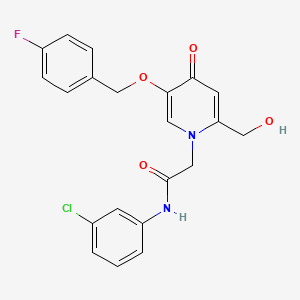
N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClFN2O4 and its molecular weight is 416.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Aromatic rings : Contributing to its lipophilicity and potential for interacting with biological targets.
- Hydroxymethyl and acetamide groups : Implicated in various biological interactions.
- Fluorobenzyl ether : Enhances stability and may influence pharmacokinetic properties.
Research indicates that compounds similar to this compound often target specific enzymes or receptors involved in disease pathways. For instance, derivatives of pyridine compounds have been shown to inhibit aldose reductase (ALR2), which is significant for managing diabetic complications by reducing oxidative stress and preventing lipid peroxidation .
1. Antioxidant Activity
The antioxidant properties of pyridinone derivatives are noteworthy. A study demonstrated that certain hydroxypyridinone derivatives exhibited significant radical scavenging activity, with IC50 values indicating potent inhibition of oxidative stress markers . The following table summarizes the antioxidant activity of related compounds:
| Compound | IC50 (μM) | DPPH Scavenging Activity (%) |
|---|---|---|
| 7l | 0.789 | 41.48 |
| Trolox | N/A | 11.89 |
The compound this compound is hypothesized to exhibit similar antioxidant properties due to its structural features.
2. Inhibition of Lipid Peroxidation
Lipid peroxidation is a critical process in cellular damage associated with various diseases. Compounds derived from pyridinones have shown effectiveness in inhibiting lipid peroxidation, which is essential for protecting cells from oxidative damage . The following data illustrates the lipid peroxidation inhibitory potency of related compounds:
| Compound | MDA Inhibition (%) |
|---|---|
| 7k | 90.73 |
| 7l | 88.76 |
| Trolox | 74.82 |
These results suggest that this compound may also possess significant lipid peroxidation inhibitory effects.
3. Potential Therapeutic Applications
Given its biological activities, this compound may have therapeutic implications in treating conditions such as:
- Diabetes : By inhibiting ALR2, it could mitigate complications associated with diabetes.
- Neurodegenerative Diseases : The antioxidant properties may provide neuroprotection against oxidative stress linked to diseases like Alzheimer's.
Study on Antidiabetic Effects
A recent study focused on the development of multifunctional ALR2 inhibitors, including derivatives similar to this compound. The results indicated that these compounds not only inhibited ALR2 effectively but also demonstrated antioxidant activity, suggesting a dual mechanism beneficial for diabetic patients .
Research on Neuroprotective Effects
Another investigation explored the potential neuroprotective effects of hydroxypyridinone derivatives. The findings revealed that these compounds could protect neuronal cells from oxidative damage, supporting their use in developing treatments for neurodegenerative disorders .
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4/c22-15-2-1-3-17(8-15)24-21(28)11-25-10-20(19(27)9-18(25)12-26)29-13-14-4-6-16(23)7-5-14/h1-10,26H,11-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOHRPLGNCFGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














